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Compound of Interest

Compound Name: 2-Methyl-2-heptanol

Cat. No.: B1584528

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-2-heptanol (CAS No: 625-25-2), a tertiary alcohol with the molecular formula CsH1sO.
The information presented herein is intended to support research, development, and quality
control activities where the characterization of this compound is essential. This document
details its *H NMR, 3C NMR, IR, and Mass Spectrometry data, along with the experimental
protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Methyl-2-heptanol, providing
a clear and concise reference for its structural identification and analysis.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data of 2-Methyl-2-heptanol
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~1.38 m 2H -CHa- (C5)

~1.25 m 6H -CH:z- (C3, C4, C6)
2 x -CHs (C1, C2-

~1.11 S 6H
CHs)

~0.88 t 3H -CHs (C7)

~1.4 (variable) S 1H -OH

Note: The chemical shift of the hydroxyl proton (-OH) is variable and may depend on

concentration, solvent, and temperature. The assignments are based on typical chemical shift

values for aliphatic alcohols.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data of 2-Methyl-2-heptanol

Chemical Shift (6) ppm

Carbon Atom

70.9 c2
44.5 C3
31.9 C6
29.3 C1, C2-CHs
24.9 Cc4
22.8 C5
141 c7

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2-Methyl-2-heptanol
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Wavenumber (cm~?)

Functional Group

Description

~3360 (broad) O-H Alcohol O-H stretch

~2955, 2930, 2860 C-H Alkane C-H stretch

~1465 C-H Alkane C-H bend

~1375 C-H Gem-dimethyl C-H bend
~1150 C-O Tertiary alcohol C-O stretch

Data extracted from the NIST Chemistry WebBook gas-phase IR spectrum.[1][2]

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron lonization Mass Spectrum of 2-Methyl-2-heptanol

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Putative Fragment

59 100 [CsH7O]*
43 ~75 [CsH7]*
71 ~40 [CsH11]*
41 ~35 [CsHs]*
112 ~20 [M-H20]*
87 ~15 [M-C3H7]*

Data is based on the electron ionization (EI) mass spectrum available in the NIST Chemistry

WebBook.[3] The molecular ion peak (m/z 130) is typically weak or absent in the El spectrum

of tertiary alcohols due to facile fragmentation.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300-500
MHz for *H NMR).

o Sample Preparation: A small amount of 2-Methyl-2-heptanol (a liquid at room temperature)
is dissolved in a deuterated solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR
tube. A common concentration is 5-25 mg of the sample in 0.5-0.7 mL of solvent.
Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

 Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific sample to
achieve optimal magnetic field homogeneity.

» 'H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include
a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4
seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. This involves a
one-pulse experiment with broadband proton decoupling to simplify the spectrum to single
lines for each unique carbon atom and enhance the signal via the Nuclear Overhauser Effect
(NOE). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128
or more) are generally required due to the lower natural abundance and smaller
gyromagnetic ratio of the 13C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra of liquid samples like 2-Methyl-2-heptanol are commonly obtained using either
the transmission or Attenuated Total Reflectance (ATR) method.[4][5]

o Sample Preparation (Transmission): A drop of the neat liquid is placed between two infrared-
transparent salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in
a sample holder.

o Sample Preparation (ATR): A drop of the neat liquid is placed directly onto the ATR crystal
(e.g., diamond or zinc selenide).
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e Background Spectrum: A background spectrum of the empty salt plates or the clean ATR
crystal is recorded. This is to subtract the absorbance of the sample holder and the
atmospheric CO2 and water vapor.

o Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is
recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm~! over a range of
4000-400 cm~1, The final spectrum is presented in terms of transmittance or absorbance
versus wavenumber.

Electron lonization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of volatile compounds like 2-Methyl-2-heptanol,
often coupled with Gas Chromatography (GC) for sample introduction.[6][7]

e Sample Introduction: A dilute solution of 2-Methyl-2-heptanol in a volatile organic solvent
(e.g., dichloromethane or diethyl ether) is injected into the GC-MS system. The GC
separates the analyte from the solvent and any impurities. The sample is vaporized in the
heated injection port and carried by an inert gas (e.g., helium) through the GC column.

« lonization: As the 2-Methyl-2-heptanol molecules elute from the GC column, they enter the
ion source of the mass spectrometer, which is under high vacuum. Here, they are
bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule
to lose an electron, forming a molecular ion (M*), which then undergoes fragmentation.

e Mass Analysis: The resulting positively charged fragments are accelerated into a mass
analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio
(m/z).

o Detection: A detector records the abundance of each fragment, and the data is plotted as a
mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.

Visualizations
General Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Methyl-2-heptanol.
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Caption: General workflow for the spectroscopic analysis of 2-Methyl-2-heptanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Heptanol, 2-methyl- [webbook.nist.gov]

2. 2-Heptanol, 2-methyl- [webbook.nist.gov]

3. 2-Heptanol, 2-methyl- [webbook.nist.gov]

4. drawellanalytical.com [drawellanalytical.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1584528?utm_src=pdf-body-img
https://www.benchchem.com/product/b1584528?utm_src=pdf-body
https://www.benchchem.com/product/b1584528?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C625252&Mask=80
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C8H18O/c1-4-5-6-7-8(2%2C3)9/h9H%2C4-7H2%2C1-3H3
https://webbook.nist.gov/cgi/cbook.cgi?ID=C625252&Mask=200
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

5. researchgate.net [researchgate.net]

6. Electron lonization in GC-MS: The Gold Standard for Volatile Compound Analysis -
MetwareBio [metwarebio.com]

7. bitesizebio.com [bitesizebio.com]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-2-heptanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584528#spectroscopic-data-nmr-ir-mass-spec-of-2-
methyl-2-heptanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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